2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Overview
Description
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, a morpholine ring, and a trifluoroethoxy group attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Substitution Reactions: The chloro group is introduced via a substitution reaction using chlorinating agents. The morpholine ring and the trifluoroethoxy group are subsequently attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(morpholin-4-yl)-6-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
2-Chloro-4-(piperidin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-Chloro-4-(morpholin-4-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethoxy group, in particular, can enhance its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
4-[4-chloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N4O2/c10-6-14-7(17-1-3-18-4-2-17)16-8(15-6)19-5-9(11,12)13/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNBSOBSLYOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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